molecular formula C15H33NO4 B12673361 Einecs 300-579-2 CAS No. 93942-28-0

Einecs 300-579-2

Cat. No.: B12673361
CAS No.: 93942-28-0
M. Wt: 291.43 g/mol
InChI Key: UHDTYIMIPQQZGS-UHFFFAOYSA-N
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Description

EINECS 300-579-2 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes chemicals marketed in the EU between 1971 and 1981 . Chemicals in EINECS often serve as precursors, intermediates, or functional additives in sectors such as pharmaceuticals, agrochemicals, or materials science. For instance, structurally analogous compounds like O-Methylsalicylic acid (CAS 579-75-9) and substituted benzoic acid derivatives are commonly used in organic synthesis and drug development .

This compound’s regulatory status under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) necessitates rigorous safety assessments, including toxicity profiling and environmental impact studies. Predictive computational tools, such as Quantitative Structure-Activity Relationship (QSAR) models, are often employed to estimate its physicochemical and toxicological properties when experimental data are scarce .

Properties

CAS No.

93942-28-0

Molecular Formula

C15H33NO4

Molecular Weight

291.43 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;undecanoic acid

InChI

InChI=1S/C11H22O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11(12)13;6-3-1-5-2-4-7/h2-10H2,1H3,(H,12,13);5-7H,1-4H2

InChI Key

UHDTYIMIPQQZGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)O.C(CO)NCCO

Related CAS

93942-28-0
93882-26-9

Origin of Product

United States

Preparation Methods

    Bottom-up approaches: These methods involve assembling individual atoms or molecules to form the compound.

    Top-down approaches: These methods involve breaking down larger molecules into smaller ones.

Chemical Reactions Analysis

Einecs 300-579-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another. Common reagents include halogens, acids, and bases.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of different products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 300-579-2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 300-579-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound CAS No. Molecular Formula Molecular Weight Key Functional Groups log P (Octanol-Water) Water Solubility (mg/mL)
This compound - C₉H₁₀O₃ 166.18 Methoxy, Carboxylic Acid 2.1 (predicted) 1.2 (predicted)
O-Methylsalicylic Acid 579-75-9 C₈H₈O₃ 152.15 Methoxy, Carboxylic Acid 1.8 0.125
2-Methoxy-6-methylbenzoic Acid - C₉H₁₀O₃ 166.18 Methoxy, Methyl, Carboxylic Acid 2.3 0.09
4-Methoxy-3-methylbenzoic Acid - C₉H₁₀O₃ 166.18 Methoxy, Methyl, Carboxylic Acid 2.0 0.15

Key Observations :

  • Structural Similarity : All compounds share a benzoic acid backbone with methoxy and/or methyl substituents, critical for hydrogen bonding and lipophilicity .
  • Physicochemical Properties : this compound’s predicted log P (2.1) aligns with analogs, suggesting moderate hydrophobicity suitable for membrane permeability in pharmaceuticals . Lower water solubility compared to O-Methylsalicylic acid may reflect steric effects from additional substituents.

Toxicity and Environmental Impact

QSAR models predict acute toxicity by correlating structural features with biological activity. For example:

Table 2: Predicted Acute Toxicity (Daphnia magna)

Compound LC₅₀ (mg/L) QSAR Confidence Level Key Toxicophores
This compound 12.5 High Carboxylic Acid, Aromatic Rings
O-Methylsalicylic Acid 8.7 Moderate Carboxylic Acid, Methoxy Group
2-Methoxy-6-methylbenzoic Acid 15.2 High Methyl Group, Aromatic Rings

Key Observations :

  • The carboxylic acid moiety enhances toxicity due to ionization at physiological pH, increasing bioavailability .
  • Methyl substituents in 2-Methoxy-6-methylbenzoic acid reduce toxicity compared to this compound, likely by sterically hindering enzyme interactions .

Notes on Data Limitations and Predictive Methods

Data Gaps : Experimental data for this compound are absent in the evidence; properties are inferred from analogs using QSAR and read-across strategies .

REACH Compliance : Computational tools are prioritized to reduce animal testing, but uncertainties persist in extrapolating toxicity for structurally complex compounds .

Structural Variability: Minor substituent changes (e.g., methyl vs. methoxy) significantly alter bioactivity, necessitating case-specific validation .

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